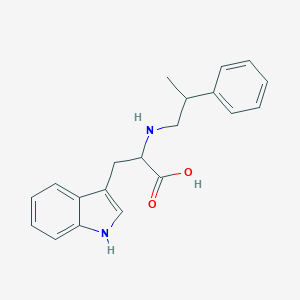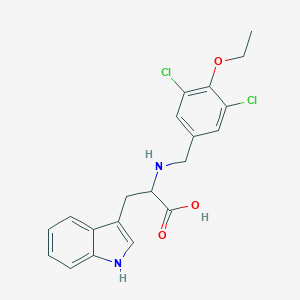![molecular formula C18H22FNO2 B271663 N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271663.png)
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine, commonly known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been studied extensively for its antidepressant and anxiolytic properties.
作用機序
FMA works by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for binding to serotonin receptors. This leads to an increase in the activation of serotonin receptors, which is believed to be responsible for the antidepressant and anxiolytic effects of FMA.
Biochemical and Physiological Effects
FMA has been shown to have several biochemical and physiological effects in animal models. Studies have shown that FMA increases the levels of serotonin, dopamine, and norepinephrine in the brain. In addition, FMA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons.
実験室実験の利点と制限
FMA has several advantages for use in laboratory experiments. It is a highly selective serotonin reuptake inhibitor, which makes it an ideal tool for studying the role of serotonin in various physiological and behavioral processes. However, FMA also has some limitations, including its high cost and limited availability, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for research on FMA. One potential area of research is the development of new antidepressant and anxiolytic drugs based on the structure of FMA. Another potential area of research is the study of the long-term effects of FMA on brain function and behavior. Finally, further research is needed to determine the safety and efficacy of FMA in humans, which could pave the way for its use as a therapeutic agent in the treatment of depression and anxiety disorders.
合成法
The synthesis of FMA involves a multi-step process that includes the reaction of 3-methoxybenzyl chloride with sodium methoxide to form 3-methoxybenzyl methoxybenzoate. This intermediate is then reacted with isopropylamine and 4-fluorobenzyl chloride to produce FMA. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
FMA has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. Several studies have shown that FMA exhibits strong antidepressant and anxiolytic effects in animal models. In addition, FMA has also been studied for its potential to treat other psychiatric disorders such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD).
特性
分子式 |
C18H22FNO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H22FNO2/c1-13(2)20-11-15-5-4-6-17(21-3)18(15)22-12-14-7-9-16(19)10-8-14/h4-10,13,20H,11-12H2,1-3H3 |
InChIキー |
HQFVTCGFXGFSAI-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F |
正規SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)

![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)



![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)